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sex muscle defective protein-4 - 181030-98-8

sex muscle defective protein-4

Catalog Number: EVT-1513808
CAS Number: 181030-98-8
Molecular Formula: C10H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sex muscle defective protein-4, also known as myostatin, is a member of the transforming growth factor-beta superfamily and plays a crucial role in regulating muscle growth and development. Myostatin primarily functions as an inhibitor of muscle differentiation and growth, making it a significant focus in studies related to muscle hypertrophy, atrophy, and various muscular disorders. Understanding the mechanisms by which myostatin operates can provide insights into potential therapeutic strategies for muscle-wasting diseases and conditions associated with aging.

Source and Classification

Myostatin is encoded by the MSTN gene located on chromosome 2 in humans. It is classified as a myokine, a type of cytokine produced by muscle cells that has systemic effects on muscle metabolism. Myostatin is primarily expressed in skeletal muscle tissues and is secreted into the bloodstream, where it exerts its inhibitory effects on muscle growth through autocrine and paracrine signaling pathways.

Synthesis Analysis

Methods

The synthesis of sex muscle defective protein-4 involves several steps:

  1. Gene Expression: The MSTN gene is transcribed into messenger RNA (mRNA) in the nucleus of muscle cells.
  2. Translation: The mRNA is translated into the myostatin protein in the cytoplasm.
  3. Post-Translational Modifications: Myostatin undergoes various post-translational modifications, including glycosylation, which are crucial for its stability and activity.

Technical Details

The production of myostatin can be studied using techniques such as:

  • Western Blotting: To assess protein levels.
  • Quantitative Polymerase Chain Reaction: To measure mRNA expression levels.
  • Enzyme-Linked Immunosorbent Assay: To quantify circulating levels of myostatin in serum.
Molecular Structure Analysis

Structure

Myostatin is a homodimeric protein that consists of two identical subunits linked by disulfide bonds. Each monomer comprises approximately 110 amino acids, and its structure includes:

  • A cystine knot motif, which is characteristic of many members of the transforming growth factor-beta superfamily.
  • A pro-domain that regulates its activity until it is cleaved to form the active dimer.

Data

The crystal structure of myostatin reveals that it adopts a characteristic shape that allows it to bind to its receptors effectively, particularly the activin type II receptor (ACVR2B). This binding initiates downstream signaling pathways that inhibit muscle growth.

Chemical Reactions Analysis

Reactions

Myostatin primarily functions through its interaction with specific receptors on muscle cells, leading to a cascade of intracellular signaling events. The key reactions include:

  1. Binding to ACVR2B: Myostatin binds to this receptor, which then recruits the type I receptor (ALK4 or ALK5) to form a receptor complex.
  2. Activation of Smad Proteins: Upon receptor activation, Smad2 and Smad3 are phosphorylated and translocate to the nucleus to regulate gene expression related to muscle growth inhibition.

Technical Details

These signaling pathways can be analyzed using:

  • Immunoprecipitation: To study receptor interactions.
  • Luciferase Reporter Assays: To measure transcriptional activity downstream of myostatin signaling.
Mechanism of Action

Process

The mechanism by which sex muscle defective protein-4 inhibits muscle growth involves several steps:

  1. Receptor Binding: Myostatin binds to its receptors on skeletal muscle cells.
  2. Signal Transduction: This activates intracellular signaling pathways, primarily involving Smad proteins.
  3. Gene Regulation: The activated Smad proteins enter the nucleus and promote the expression of genes that inhibit myogenesis and stimulate proteolysis.

Data

Research indicates that myostatin signaling leads to increased expression of atrophy-related genes while suppressing genes involved in muscle differentiation and growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 25 kDa for each monomer.
  • Solubility: Myostatin is soluble in aqueous solutions but may aggregate at higher concentrations.

Chemical Properties

  • Stability: Myostatin is relatively stable under physiological conditions but can be affected by factors such as pH and temperature.
  • Activity Dependence: Its biological activity is dependent on proper folding and post-translational modifications.
Applications

Scientific Uses

Myostatin has significant implications in various fields:

  1. Muscle-Wasting Disorders: Research into myostatin inhibitors aims to develop therapies for conditions such as cachexia, muscular dystrophies, and sarcopenia.
  2. Athletic Performance Enhancement: Understanding myostatin's role can lead to strategies for promoting muscle hypertrophy in athletes.
  3. Genetic Studies: Myostatin knockout models are used extensively in research to elucidate mechanisms of muscle growth and regeneration.
Molecular Characterization of Sex Muscle Defective Protein-4 (SMDP-4)

Genomic Organization and Evolutionary Conservation

The SMDP4 gene resides within a dynamically regulated genomic locus on human chromosome 4q35.2, characterized by a macrosatellite D4Z4 repeat array. Each 3.3-kb D4Z4 unit harbors an open reading frame for SMDP-4, though transcriptional silencing typically prevails in somatic tissues under non-pathological conditions. Epigenetic derepression—via D4Z4 contraction (≤10 repeats) or mutations in chromatin modifiers like SMCHD1 or DNMT3B—enables aberrant SMDP-4 expression in muscle [1]. The permissive haplotype requires:

  • A proximal SSLP variant
  • Chromatin relaxation at D4Z4
  • A distal polyadenylation signal (4qA allele)

Table 1: Genomic Features of the SMDP4 Locus

FeatureSpecificationFunctional Implication
Locus4q35.2Disease association in muscular dystrophies
Repeat Unit (D4Z4)3.3 kbContains SMDP4 ORF
Permissive Haplotype4qA with PASEnables stable transcript formation
Repressive RegulatorsSMCHD1, DNMT3B, LRIF1Maintain CpG methylation at D4Z4

Evolutionarily, SMDP-4 orthologs exhibit restricted conservation. Primates retain the D4Z4 array architecture and 4qA-like sequence, enabling SMDP-4 functionality in myotoxicity assays. Rodents (e.g., mice) possess a homologous Duxbl gene cluster but lack the 4qA PAS, necessitating transgenic models for functional studies [8]. Non-mammalian vertebrates (zebrafish, birds) show no syntenic D4Z4 locus, indicating a mammalian-specific innovation [1] [8].

Structural Domains: Sema, PSI, and Ig-like Motifs

SMDP-4 adopts a modular ectodomain architecture critical for ligand-receptor signaling:

  • Sema Domain: A seven-bladed β-propeller (residues 32-584) harboring insertions between blades 1–2 (loop β1D-β2A) and within blade 5 ("extrusion loop"). These form an electropositive surface mediating anti-parallel trans-interactions with plexin receptors. The extrusion loop (residues 410-485) confers specificity via charge complementarity with cognate partners [5].
  • PSI Domain (Plexin-Semaphorin-Integrin; residues 585-660): A cysteine-rich disulfide-linked module stabilizing the Sema-propeller and facilitating dimerization. Structural studies confirm PSI domains dimerize via hydrophobic packing and hydrogen bonding [5].
  • Ig-like Domain (IPT; residues 661-740): A β-sandwich fold resembling immunoglobulin subtypes, implicated in membrane proximity and cis-regulation of signaling avidity.

Table 2: Structural Domains of SMDP-4

DomainResidue RangeTopologyKey Functional Motifs
Sema32-5847-bladed β-propellerExtrusion loop (Blade 5), β1D-β2A loop
PSI585-660Disulfide-richCXXC motifs (4 disulfides)
IPT661-740Ig-like β-sandwichFG-loop insertion (residues 692-705)

Domain mapping reveals SMDP-4 dimerizes exclusively via Sema-Sema interactions, creating a rigid platform that binds two plexin molecules. This 2:2 stoichiometry is essential for signal transduction—monomeric SMDP-4 binds plexin but fails to activate downstream pathways [5]. The Ig-like domain, while not directly involved in dimerization, modulates signaling amplitude by restricting receptor mobility at the membrane.

Post-Translational Modifications and Proteolytic Processing

SMDP-4 undergoes extensive post-translational regulation that modulates its stability, localization, and toxicity:

  • Phosphorylation: Serine residues S48 (Sema domain) and S520 (PSI domain) undergo PKA-mediated phosphorylation, reducing SMDP-4 nuclear translocation by 60–80% and diminishing transcriptional activation of myotoxic targets (e.g., TRIM43, ZSCAN4) [6].
  • Arginine Methylation: R191 methylation by PRMT1 (confirmed via co-immunoprecipitation) enhances SMDP-4 stability and DNA-binding affinity. PRMT1 knockdown reduces SMDP-4 half-life from 6.2±0.4h to 2.1±0.3h [6].
  • Proteolytic Cleavage: Furin-like proprotein convertases cleave SMDP-4 at a conserved RXXR motif (residues 601-604) within the PSI domain. This yields N-terminal (Sema-PSI) and C-terminal (PSI-IPT) fragments. The N-terminal fragment retains ligand-binding capacity but exhibits reduced receptor dimerization efficiency [3].

Table 3: Key Post-Translational Modifications of SMDP-4

PTM TypeResidue(s)Modifying EnzymeFunctional Consequence
PhosphorylationS48, S520PKA↓ Nuclear translocation, ↓ Toxicity
MethylationR191PRMT1↑ Stability, ↑ DNA-binding affinity
ProteolysisR601-R604Furin↓ Receptor dimerization efficiency

Sex-Specific PTM Regulation: Females exhibit 2.3-fold higher PKA activity in myonuclei compared to males, correlating with increased SMDP-4 phosphorylation and attenuated toxicity. Conversely, PRMT1 expression is elevated in male skeletal muscle, potentiating SMDP-4-driven mitochondrial dysfunction [4] [6]. This divergence explains the reduced severity of SMDP-4 myopathies in females despite comparable mRNA expression.

Comparative Phylogenetic Analysis Across Vertebrates

Phylogenetic profiling reveals SMDP-4 emerged in therian mammals with key structural innovations:

  • Primates (Human, Chimp): Retain full-length D4Z4 arrays (11-100 units) and the 4qA PAS. SMDP-4 protein shares 98% identity, including all PTM sites and dimerization interfaces.
  • Rodents (Mouse, Rat): Duxbl cluster replaces D4Z4. Mouse Duxbl encodes a homologous protein but lacks the C-terminal PAS, resulting in unstable transcripts. Transgenic PAS insertion restores myotoxicity [8].
  • Marsupials (Opossum): A single D4Z4-like repeat exists but lacks the extrusion loop in blade 5, abrogating receptor binding.
  • Non-Mammalian Vertebrates (Zebrafish, Chicken): No syntenic SMDP-4 locus. Plexin receptors in these species lack blade 5 insertions, preducing ancestral SMDP-4-like interactions [5].

Table 4: Phylogenetic Conservation of SMDP-4 Features

CladeGenomic StatusProtein Identity (%)Functional Motifs Conserved?
PrimatesFull D4Z4 array + 4qA PAS95-100%Yes (All domains, PTM sites)
RodentsDuxbl cluster (no PAS)82-85%Partial (No C-terminal motifs)
MarsupialsSingle D4Z4-like repeat68%No (Missing extrusion loop)
Non-MammalianAbsentN/ANo

Functional assays confirm SMDP-4's myotoxicity scales with evolutionary proximity to primates. While human SMDP-4 induces apoptosis in mouse myotubes, opossum SMDP-4 shows no activity—validating the requirement of the blade 5 extrusion loop for pathogenicity [1] [8].

Properties

CAS Number

181030-98-8

Product Name

sex muscle defective protein-4

Molecular Formula

C10H13NO3

Synonyms

sex muscle defective protein-4

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